4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide
Description
The compound 4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide features a sulfonohydrazide core linked to a 2-methoxyphenoxy-substituted benzene ring and a complex tricyclic heterocyclic system (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene). The sulfonohydrazide group (–SO₂–NH–NH–) enhances hydrogen-bonding capacity, which is critical for interactions with biological targets .
Properties
IUPAC Name |
4-(2-methoxyphenoxy)-N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c1-30-18-7-3-4-8-19(18)31-15-10-12-16(13-11-15)33(28,29)27-26-22-21-17-6-2-5-9-20(17)32-23(21)25-14-24-22/h3-4,7-8,10-14,27H,2,5-6,9H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFNGAPXDNSYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NNC3=C4C5=C(CCCC5)SC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the hepatitis c virus (hcv) non-structural 5b (ns5b) polymerase.
Mode of Action
It is likely that it interacts with its target in a way that inhibits the function of the target, similar to other compounds with related structures.
Biological Activity
The compound 4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide is a complex organic molecule with potential biological activity. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological activities based on available research findings.
Chemical Structure and Properties
The structure of the compound includes a sulfonohydrazide moiety linked to a thiazole derivative, which is known for its diverse biological activities. The methoxyphenoxy group may enhance solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of similar thiazole compounds exhibit significant antimicrobial properties against various bacterial strains. For example:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| Compound A | 0.004–0.03 | 0.008–0.06 | En. cloacae |
| Compound B | 0.015 | 0.030 | S. aureus |
| Compound C | 0.011 | 0.045 | E. coli |
These findings suggest that the target compound may also exhibit potent antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Similar compounds have shown promise in anticancer activity through various mechanisms:
- Inhibition of cell proliferation : Compounds with thiazole and hydrazide functionalities have been reported to inhibit cancer cell lines effectively.
- Induction of apoptosis : Certain derivatives can trigger programmed cell death in malignant cells.
Research has shown that some thiazole derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as HeLa and MCF-7 .
The proposed mechanisms for the biological activity of this class of compounds include:
- DNA Intercalation : The planar structure allows intercalation into DNA, disrupting replication.
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cellular metabolism or signaling pathways critical for cancer progression.
Case Studies
Several studies have evaluated the biological activity of structurally similar compounds:
-
Study on Antibacterial Activity :
- A series of thiazole derivatives were tested against multiple bacterial strains.
- Results indicated that modifications to the hydrazide group significantly influenced antibacterial potency.
-
Study on Anticancer Properties :
- Thiazole-based compounds demonstrated selective toxicity towards cancer cells while sparing normal cells.
- Mechanistic studies revealed that these compounds could induce oxidative stress leading to apoptosis in tumor cells.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide/Sulfonohydrazide Moieties
Table 1: Key Structural and Functional Comparisons
Key Observations:
Sulfonohydrazide vs. This difference may enhance binding to enzymes like carbonic anhydrases or kinases .
Tricyclic System vs. Monocyclic Heterocycles: The 8-thia-4,6-diazatricyclo core distinguishes the target from analogues like benzothiazole derivatives (e.g., 14a–c in ). The tricyclic framework likely improves metabolic stability but may reduce solubility due to increased hydrophobicity .
Substituent Effects: The 2-methoxyphenoxy group in the target compound introduces steric bulk and electron-donating effects, contrasting with halogenated (e.g., 4,6-difluoro in ) or methyl-substituted (e.g., 14a–c in ) analogues. This substitution could modulate pharmacokinetic properties like logP and membrane permeability .
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
